2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide

Medicinal Chemistry Procurement Analytical Chemistry

Researchers requiring oxazolidine-sulfonamide building blocks often face inconsistent purity and unpredictable supply chains for niche heterocycles. This compound resolves those issues with: (1) ≥98% purity validated by a distinctive 1H NMR fingerprint (δ 8.66, pyrimidine H-4/H-6) for batch-to-batch identity verification; (2) a well-characterized chlorosulfonyl isocyanate synthesis route with 36.2% isolated yield, enabling predictable lead times; and (3) a C2-symmetric pyrimidine ring enabling bidentate N,N-metal coordination unattainable with monodentate pyridine analogs-critical for metallodrug discovery and SAR libraries.

Molecular Formula C7H8N4O4S
Molecular Weight 244.23 g/mol
CAS No. 1454667-36-7
Cat. No. B1406445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide
CAS1454667-36-7
Molecular FormulaC7H8N4O4S
Molecular Weight244.23 g/mol
Structural Identifiers
SMILESC1COC(=O)N1S(=O)(=O)NC2=NC=CC=N2
InChIInChI=1S/C7H8N4O4S/c12-7-11(4-5-15-7)16(13,14)10-6-8-2-1-3-9-6/h1-3H,4-5H2,(H,8,9,10)
InChIKeyCJUYIBWEYGHASN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide: Core Chemotype Profile for Research Procurement


2-Oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide (CAS 1454667-36-7, MW 244.23 g/mol, C7H8N4O4S) is a heterocyclic sulfonamide featuring a 2-oxooxazolidine-3-sulfonamide core N-substituted with a pyrimidin-2-yl group [1]. This compound serves as an advanced intermediate and scaffold in medicinal chemistry, structurally related to the oxazolidinone antibiotic pharmacophore but distinguished by the sulfonamide linkage connecting the oxazolidinone ring to the pyrimidine heterocycle [2]. The compound is typically supplied as a cream-colored solid at ≥98% purity for research use, with synthesis routes adapted from chlorosulfonyl isocyanate methodology yielding approximately 36% [3].

Distinct 1H NMR signature enables batch identity verification upon receipt
Chromatography-free isolation from patent procedure simplifies scale-up and reduces lead-time uncertainty
Pyrimidin-2-yl core with two endocyclic nitrogens supports bidentate coordination studies

Why In-Class Substitution of 2-Oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide Carries Verifiable Risk


Compounds within the oxazolidine-sulfonamide family cannot be arbitrarily interchanged. The N-substituent identity—pyrimidin-2-yl vs. pyridin-2-yl or 5-fluoropyrimidin-2-yl—alters molecular weight (244.23 vs. 243.24 vs. 262.22 g/mol), hydrogen-bonding capacity, and electronic properties of the heterocycle [1]. The pyrimidine ring provides two endocyclic nitrogen atoms at positions 1 and 3, enabling bidentate metal coordination and distinct receptor-binding geometry absent in the pyridin-2-yl analog (CAS 2102412-66-6), which has only one endocyclic nitrogen [2]. Furthermore, the synthetic route for the pyrimidin-2-yl derivative proceeds via a chlorosulfonyl isocyanate pathway with a reported yield of 36.2%, whereas synthetic protocols and achievable yields for the 5-fluoro and pyridinyl congeners differ in starting material compatibility and remain less thoroughly characterized in the open patent literature [3].

Molecular weight mismatch Pyridin-2-yl and 5-fluoropyrimidin-2-yl congeners shift mass by up to ~18 g/mol, affecting molarity-dependent assay calculations and LC-MS detection windows.
Electronic and H-bonding differences Pyridine provides one endocyclic nitrogen vs. two in pyrimidine; 5-fluoro substitution adds electron-withdrawing character, altering solubility and target-binding profiles.
Coordination geometry divergence Pyrimidine enables bidentate N,N-chelation; pyridine is monodentate. For metallodrug or catalysis research, the scaffold defines the available donor set and complex stability.

Quantitative Differentiation Evidence for 2-Oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide vs. Closest Analogs


Molecular Weight Differentiates Pyrimidin-2-yl from Pyridin-2-yl and 5-Fluoropyrimidin-2-yl Congeners for Molarity-Sensitive Applications

The molecular weight of 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide is 244.23 g/mol (C7H8N4O4S), compared with 243.24 g/mol for the pyridin-2-yl analog (CAS 2102412-66-6, C8H9N3O4S) and 262.22 g/mol for the 5-fluoropyrimidin-2-yl analog (CAS 2001545-09-9, C7H7FN4O4S) [1]. The 0.99 g/mol difference from the pyridinyl congener represents a ~0.4% variation, while the 5-fluoro substitution adds ~18 g/mol (7.4% increase). These differences are analytically distinguishable by mass spectrometry and affect molar concentration calculations in biological assay preparation.

Molecular weight
Reported
244.23 g/mol vs. 243.24 (pyridinyl) & 262.22 (5-fluoro)
Supports accurate molarity-dependent assay preparation
Mass spec confirmation recommended upon lot receipt
Medicinal Chemistry Procurement Analytical Chemistry

Synthesis Yield of 36.2% via Chlorosulfonyl Isocyanate Route Enables Scalable Procurement vs. Analogs

The synthesis of 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide via reaction of chlorosulfonyl isocyanate with 2-bromoethanol followed by coupling with pyrimidin-2-amine proceeds with an isolated yield of 36.2% (0.930 g product from 10.51 mmol scale) to give a cream-colored solid [1]. This yield is established from a patent-described procedure (US Patent 9,051,311 B2). In contrast, the closest analog, 2-oxo-N-(pyridin-2-yl)oxazolidine-3-sulfonamide and N-(5-fluoropyrimidin-2-yl)-2-oxooxazolidine-3-sulfonamide lack publicly reported synthesis yields from patents or primary literature, creating sourcing uncertainty [2].

Synthesis yield
Reported
36.2% isolated yield (patent procedure); no public yield data for pyridinyl or 5-fluoro analogs
Reduces procurement cost-prediction uncertainty
Yield based on US 9,051,311 B2; analog sourcing carries hidden risk
Process Chemistry Scale-up Sourcing

1H NMR Signature Confirms Pyrimidin-2-yl Attachment and Structural Identity for Batch Verification

The 1H NMR spectrum (400 MHz, DMSO-d6) of 2-oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide exhibits characteristic resonances at δ 12.98 (br. s, 1H, sulfonamide NH), 8.66 (s, 2H, pyrimidine H-4 and H-6), 7.13 (t, J=5.0 Hz, 1H, pyrimidine H-5), and 4.44–4.18 (m, 4H, oxazolidinone ring CH2 protons) [1]. The pyrimidine H-4/H-6 singlet at δ 8.66 integrating for 2H provides a definitive marker distinguishing the pyrimidin-2-yl substitution from the pyridin-2-yl analog, which would exhibit a different aromatic proton pattern (one less aromatic proton due to the pyridine ring) .

1H NMR signature
Reported
δ 8.66 (s, 2H, pyrimidine H-4/H-6); δ 7.13 (t, H-5); distinct from pyridine pattern
Enables unambiguous batch identity verification
400 MHz, DMSO-d6; diagnostic for pyrimidin-2-yl attachment
Analytical Chemistry Quality Control Identity Testing

Heterocyclic Nitrogen Content Modulates Physicochemical Properties Relative to Pyridinyl and Fused-Ring Analogs

The pyrimidin-2-yl substituent contributes two endocyclic nitrogen atoms compared with one in the pyridin-2-yl analog, increasing hydrogen-bond acceptor count (HBA = 8 for target vs. 7 estimated for pyridinyl analog) and calculated topological polar surface area (tPSA). This structural difference has been demonstrated to alter drug-like properties in related oxazolidinone-pyrimidine series: in 3-pyrimidin-4-yl-oxazolidin-2-one IDH1 inhibitors, the pyrimidine nitrogen positioning was critical for allosteric binding pocket engagement and mutant selectivity [1]. While direct comparative data for the target compound are not published, the class-level inference from IDH1 inhibitor SAR indicates that pyrimidine vs. pyridine substitution yields measurable differences in biological target engagement [2].

H-bond capacity
Class-level
Estimated HBA ~8 (pyrimidine) vs. ~7 (pyridine); tPSA increased
May impact solubility and target-binding properties
Class-level SAR from IDH1 inhibitor series; direct data to verify
Medicinal Chemistry Drug Design Property Optimization

Synthetic Accessibility via Well-Characterized Chlorosulfonyl Isocyanate Route Contrasts with Alternative Scaffolds

The target compound is synthesized via a three-step, one-pot procedure using chlorosulfonyl isocyanate, 2-bromoethanol, and pyrimidin-2-amine, achieving 36.2% isolated yield without chromatographic purification—the product is isolated by filtration after trituration with DCM/EtOAc [1]. This contrasts with the synthesis of related oxazolidinone-sulfonamide conjugates that often require chromatographic purification and multi-step protection/deprotection sequences, as described in the oxazolidino-amide/sulfonamide conjugate literature [2]. The direct precipitation isolation method reduces solvent consumption and purification complexity relative to chromatography-dependent syntheses of certain in-class alternatives.

Purification method
Reported
Chromatography-free filtration after trituration; class-level conjugates often require column purification
Simplifies scale-up and reduces impurity carryover risk
Patent-reported isolation; analog purification may differ
Process Chemistry Sourcing Strategy Building Block Selection

C2-Symmetric Pyrimidine Substitution Enables Bidentate Metal Coordination Not Possible with Pyridine Analogs

The pyrimidin-2-yl group possesses C2 symmetry with two equivalent endocyclic nitrogen atoms at positions 1 and 3, enabling bidentate metal coordination to a single metal center. In contrast, the pyridin-2-yl analog (CAS 2102412-66-6) has only one endocyclic nitrogen (at position 1) and can only act as a monodentate ligand [1]. This coordination difference is well-established in the pyrimidine coordination chemistry literature: pyrimidine ligands form stable chelates with transition metals including Cu(II), Zn(II), and Fe(II), whereas pyridine ligands require additional donor atoms elsewhere in the molecule for chelation [2]. For applications in metallodrug design or metal-mediated catalysis, the pyrimidine scaffold offers fundamentally different coordination geometry that cannot be replicated by pyridine-based analogs.

Metal coordination
Class-level
Bidentate N,N-chelation (pyrimidine) vs. monodentate (pyridine); C2 symmetry enables stable chelates
Enables chelation geometry unavailable to pyridine analogs
Class-level coordination literature; compound-specific data needed
Coordination Chemistry Catalysis Fragment-Based Design

Validated Application Scenarios for 2-Oxo-N-(pyrimidin-2-yl)oxazolidine-3-sulfonamide Based on Quantitative Evidence


Medicinal Chemistry SAR Programs Requiring Pyrimidine-Containing Oxazolidinone-Sulfonamide Scaffolds

The compound serves as a core scaffold for structure-activity relationship (SAR) exploration where the pyrimidin-2-yl group provides two endocyclic nitrogens for hydrogen bonding and metal coordination, properties that cannot be replicated by pyridin-2-yl or phenyl-substituted analogs. The well-characterized 1H NMR signature enables batch-to-batch identity verification [1], and the established synthesis route with 36.2% isolated yield allows procurement with predictable lead times [2]. The class-level evidence from 3-pyrimidin-4-yl-oxazolidin-2-one IDH1 inhibitors suggests that pyrimidine positioning on the oxazolidinone core critically influences allosteric target engagement [3].

Analytical Reference Standard and Method Development for Sulfonamide Detection

The compound's distinct molecular weight (244.23 g/mol), unique 1H NMR fingerprint (including the diagnostic 2H singlet at δ 8.66 for pyrimidine H-4/H-6), and ≥98% commercial purity make it suitable as a reference standard for LC-MS and NMR method development targeting sulfonamide-class compounds [1]. Its molecular weight sits between the pyridinyl analog (243.24 g/mol) and the 5-fluoropyrimidinyl analog (262.22 g/mol), providing a useful midpoint calibration point for mass spectrometric detection windows [4].

Coordination Chemistry and Metal Complex Design Leveraging Bidentate Pyrimidine Ligation

The C2-symmetric pyrimidine ring enables bidentate N,N-coordination to transition metals, providing chelation geometry unavailable from monodentate pyridine-based analogs. This property supports applications in metallodrug discovery, where stable metal-ligand complexes require chelating donor sets. The literature on pyrimidine-containing Schiff base metal complexes with V(IV), Co(II), Ni(II), and Cu(II) demonstrates the feasibility and biological relevance of such coordination systems [2]. The oxazolidinone-sulfonamide portion adds additional potential donor atoms (carbonyl oxygen, sulfonamide NH) for multi-dentate coordination architectures.

Building Block Procurement for Parallel Library Synthesis with Known Synthetic Feasibility

The compound's synthesis via the well-documented chlorosulfonyl isocyanate route—proceeding from commodity reagents (chlorosulfonyl isocyanate, 2-bromoethanol, pyrimidin-2-amine) and requiring no chromatographic purification—provides procurement predictability [1]. This contrasts with structurally related oxazolidinone-sulfonamide conjugates that may require multi-column chromatographic purification, increasing cost and delivery uncertainty [3]. For research groups planning parallel library synthesis where the pyrimidin-2-yl oxazolidine-sulfonamide serves as a key intermediate, the established synthetic protocol reduces scale-up risk.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR programs
Pyrimidine scaffold with NMR fingerprint
Batch identity and scaffold purity
Analytical reference standard development
Distinct molecular weight and 1H NMR signature
LC-MS and NMR method calibration
Coordination chemistry and metal complex design
Bidentate N,N-coordination capability
Metal complex stoichiometry and geometry
Building block procurement for parallel synthesis
Reported chromatography-free synthesis
Scale-up reproducibility and lead time predictability
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